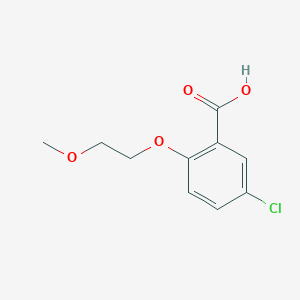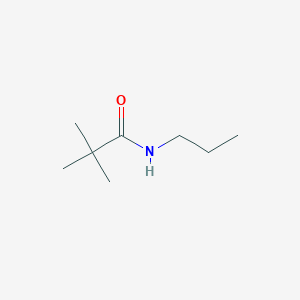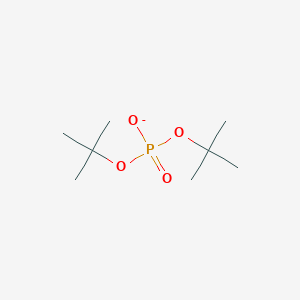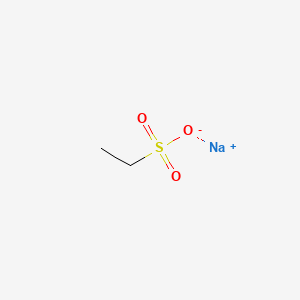
1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine, also known as FPP, is an important compound with a wide range of applications in scientific research. It is a versatile compound that can be used for various purposes in the laboratory, including synthesis, biochemical and physiological research, and drug development.
Wissenschaftliche Forschungsanwendungen
Antipsychotic Potential
Research on derivatives of 1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine has shown promising applications in the field of antipsychotic drugs. A study conducted by Wise et al. (1987) on a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which are structurally related, demonstrated their potential as novel antipsychotic agents. These compounds exhibited antipsychotic-like profiles in behavioral animal tests, reducing spontaneous locomotion in mice without causing ataxia and not binding to D2 dopamine receptors, unlike conventional antipsychotics (Wise et al., 1987).
Antibacterial Applications
Several studies have explored the antibacterial potential of compounds structurally similar to 1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine. For instance, Shingare et al. (2017) synthesized novel 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives, demonstrating significant antibacterial activity against various bacteria, including E. coli and S. aureus. These findings suggest the potential for developing new antibacterial agents based on this chemical structure (Shingare et al., 2017).
Antimicrobial Properties
Compounds related to 1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine have also been investigated for their antimicrobial properties. Desai et al. (2012) synthesized a series of compounds that showed potent inhibitory action against various bacteria and fungi, indicating the potential for these compounds in antimicrobial applications (Desai et al., 2012).
Synthesis and Characterization
The synthesis and characterization of compounds related to 1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine have been a key focus in scientific research. Studies like that of Yu et al. (2013) have developed efficient methods for synthesizing novel 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminals, which are promising candidates for drug discovery (Yu et al., 2013).
Eigenschaften
IUPAC Name |
2-(2-fluorophenyl)-5-phenylpyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3/c16-12-8-4-5-9-14(12)19-15(17)10-13(18-19)11-6-2-1-3-7-11/h1-10H,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMASRFMJSGJXEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601246336 |
Source


|
| Record name | 1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601246336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine | |
CAS RN |
890764-08-6 |
Source


|
| Record name | 1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890764-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601246336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[2-(2-Nitrobenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B1364948.png)








![2-[[[2-(2,4-Dibromo-6-methylphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364973.png)

![2-chloro-N-{5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B1364985.png)